molecular formula C7H18Cl2N2 B1400245 cis-1,2,6-Trimethylpiperazine dihydrochloride CAS No. 1195782-28-5

cis-1,2,6-Trimethylpiperazine dihydrochloride

Cat. No. B1400245
CAS RN: 1195782-28-5
M. Wt: 201.13 g/mol
InChI Key: SZLULMXLBYGMPO-DTQHMAPFSA-N
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Description

Synthesis Analysis

The synthesis of cis-2,6-dimethylpiperazine, which is structurally similar to cis-1,2,6-Trimethylpiperazine, has been reported to be catalyzed by a Cu-Cr-Fe/γ-Al2O3 catalyst .


Molecular Structure Analysis

The molecular structure of cis-1,2,6-Trimethylpiperazine dihydrochloride is represented by the molecular formula C7H18Cl2N2 . The exact mass is 200.084702 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-1,2,6-Trimethylpiperazine dihydrochloride include a molecular weight of 201.137 g/mol . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds . The topological polar surface area is 15.3 Ų .

Scientific Research Applications

Synthesis and Antitumor Activity

Complexes containing protonated diamines like cis-1,2,6-Trimethylpiperazine dihydrochloride have been synthesized and evaluated for antitumor activities. These complexes showed variable activities against murine leukemia cells, highlighting their potential in cancer research and treatment (Doran, Khokhar, & Hacker, 1985).

Stereochemical Studies

Research on stereochemistry involving compounds like cis-1,2,6-Trimethylpiperazine dihydrochloride has been conducted. Studies have been focused on understanding the configurations and spectral properties of these compounds, which is crucial for their application in various scientific fields (Booth, Little, & Feeney, 1968).

Crystal Engineering

Cis-1,2,6-Trimethylpiperazine dihydrochloride has been used in crystal engineering to create novel cocrystals with pharmaceutical applications. These studies help in understanding the solubility and dissolution rates of drugs, contributing significantly to pharmaceutical sciences (Remenar et al., 2003).

Platinum Complexes

The compound has been utilized in the study of platinum(II) complexes, where its interaction with different ligands has been analyzed. These studies are essential for understanding the behavior of such complexes in potential medical or industrial applications (Ciccarese et al., 1998).

Catalytic Applications

cis-1,2,6-Trimethylpiperazine dihydrochloride has been explored for its role in catalytic reactions, specifically in coupling reactions with palladium complexes. This research aids in the development of new catalysts and catalytic processes in chemistry (Kinzhalov et al., 2013).

Inhibitor Studies

This compound has been studied for its inhibitory properties in various biochemical reactions. For example, its derivative has shown to be a potent inhibitor of mammalian dihydroorotase, providing insights into enzyme inhibition and potential therapeutic applications (Adams et al., 1988).

Chemotherapy Mechanisms

cis-1,2,6-Trimethylpiperazine dihydrochloride related compounds have been used in understanding the mechanisms of action of cisplatin in cancer therapy. These studies are critical for improving cancer treatment strategies and understanding the molecular basis of drug actions (Dasari & Tchounwou, 2014).

Stereochemistry in Analgesics

The stereochemistry of derivatives of cis-1,2,6-Trimethylpiperazine dihydrochloride has been explored in the context of creating new analgesic compounds. Understanding the stereochemical properties of these compounds is crucial for drug design and development (Diwischek et al., 2005).

properties

IUPAC Name

(2S,6R)-1,2,6-trimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLULMXLBYGMPO-DTQHMAPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,2,6-Trimethylpiperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-1,2,6-Trimethylpiperazine dihydrochloride
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Reactant of Route 6
cis-1,2,6-Trimethylpiperazine dihydrochloride

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